3-(3-Iodopropyl)-3H-benzothiazol-2-one
Overview
Description
3-(3-Iodopropyl)-3H-benzothiazol-2-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of an iodopropyl group attached to the benzothiazole core
Mechanism of Action
Target of Action
Similar compounds such as (3-iodopropyl)trimethoxysilane are known to be used to organically modify mesoporous silica support by grafting method . This suggests that the compound might interact with silica-based materials or other related targets.
Mode of Action
It’s worth noting that similar iodopropyl compounds have been used in nickel-catalyzed reactions . These reactions often involve the formation of carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopropyl)-3H-benzothiazol-2-one typically involves the iodination of a propyl-substituted benzothiazole precursor. One common method involves the reaction of 3-propylbenzothiazol-2-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of continuous flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the formation of side products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodopropyl)-3H-benzothiazol-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl-substituted benzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include propyl-substituted benzothiazoles.
Scientific Research Applications
3-(3-Iodopropyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-Iodopropylbenzene: Similar in structure but lacks the benzothiazole core.
3-(Trimethoxysilyl)propyliodide: Contains a trimethoxysilyl group instead of the benzothiazole core
Uniqueness
3-(3-Iodopropyl)-3H-benzothiazol-2-one is unique due to the presence of both the iodopropyl group and the benzothiazole core This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds
Properties
IUPAC Name |
3-(3-iodopropyl)-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGSKVDLROELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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